molecular formula C14H27NO3 B566072 tert-Butyl 4-((R)-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate CAS No. 1037754-73-6

tert-Butyl 4-((R)-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate

Cat. No.: B566072
CAS No.: 1037754-73-6
M. Wt: 257.374
InChI Key: ZEOVKUVEPGIQPI-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-Butyl 4-(®-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate” is a derivative of N-Boc piperazine . It is used in the pharmaceutical industry for the synthesis of drugs such as Vandetanib, PF-06687859, Tepotinib, [11C]-SB-207145, and TD-8954 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques . For instance, the structure of tert-butyl 4- ( (tosyloxy)methyl)piperidine-1-carboxylate was determined using ChemSpider .


Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl 4-(®-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate” are not available, similar compounds have been studied . For example, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CН=CRR’ (R=H, Me, Et; R’=CH2Ar) afforded in 50–80% yields the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the compound “tert-Butyl ®-4- (1-hydroxyethyl)piperidine-1-carboxylate” has a molecular weight of 229.32, and it is a solid at room temperature .

Scientific Research Applications

Synthesis and Intermediate Application

Synthesis of Biologically Active Compounds

The compound is a crucial intermediate in synthesizing biologically active compounds like crizotinib. Kong et al. (2016) describe a synthesis process from tert-butyl-4-hydroxypiperdine-1-carboxylate, achieving a total yield of 49.9% through three steps, confirmed by MS and 1 HNMR spectrum Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.

Key Intermediate for Vandetanib

Wang et al. (2015) synthesized tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, the key intermediate of Vandetanib, indicating its significance in pharmaceutical synthesis Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

Structural Analysis and Characterization

X-ray Studies for Structural Insights

Didierjean et al. (2004) provide structural insights through X-ray studies, revealing that tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate has an axial orientation of the isobutyl side chain, offering a basis for further chemical modifications tert-Butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate.

Applications in Synthesis of Derivatives

Efficient Synthesis of Nociceptin Antagonists

Jona et al. (2009) developed an efficient method for synthesizing 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a crucial intermediate for nociceptin antagonists. This synthesis method is applicable for large-scale operations, indicating its utility in medicinal chemistry Efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate.

Safety and Hazards

The safety and hazards of similar compounds have been documented . For example, the compound “tert-Butyl 4- (hydroxymethyl)piperidine-1-carboxylate” has a signal word of “Warning” and hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl 4-[(2R)-4-hydroxybutan-2-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-11(7-10-16)12-5-8-15(9-6-12)13(17)18-14(2,3)4/h11-12,16H,5-10H2,1-4H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOVKUVEPGIQPI-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)C1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCO)C1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.